Cas no 123-19-3 (4-Heptanone)
4-heptanone is a chemical product, and its molecular formula is: c7h14o
4-Heptanone structure
4-Heptanone
4-Heptanone Properties
Names and Identifiers
-
- 2-HEPTANONE
- 4-HEPTANONE
- AMYL METHYL KETONE
- BUTYRONE
- DI-N-PROPYL KETONE
- DIPROPYL KETONE
- FEMA 2544
- FEMA 2546
- HEPTANONE, 2-
- MAK
- METHYL AMYL KETONE
- METHYL N-AMYL KETONE
- METHYL N-PENTYL KETONE
- METHYL PENTYL KETONE
- N-AMYL METHYL KETONE
- (n-C3H7)2CO
- 4-Heptanon
- 4-Oxoheptane
- Di-n-propylketon
- Dipropylketon
- Butyrone,Dipropyl ketone
- dicarbonic acid dipropyl ester
- Dikohlensaeure-dipropylester
- di-n-propyl dicarbonate
- Di-n-propylpyrocarbonat
- dipropyl dicarbonate
- heptane-4-one
- Pyrokohlensaeure-dipropylester
- dpk
- JIK
- TAOK3
- MAP3K18
- FLJ31808
- -32℃
- 143-145℃
- Dipropyl Ketone
- Propyl ketone
- heptan-4-one
- Dipropyl ketone
- 4-Heptanone
- Di-n-propyl ketone
- Butyrone
- +Expand
-
- MFCD00009403
- HCFAJYNVAYBARA-UHFFFAOYSA-N
- 1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3
- CCCC(=O)CCC
- 1699049
Computed Properties
- 114.10400
- 0
- 1
- 4
- 114.104465066 g/mol
- 8
- 58.8
- 0
- 0
- 0
- 0
- 0
- 1
- 1.6
- 2
- 0
- 17.1Ų
- 114.19
Experimental Properties
- 2.15570
- 17.07000
- 3345
- n20/D 1.407(lit.)
- 4.6 g/L (20 ºC)
- 145 °C(lit.)
- −33 °C (lit.)
- 5.2 mmHg ( 20 °C)
- Fahrenheit: 120.2 ° f
Celsius: 49 ° c - 2546
- H2O: insoluble
- Colorless and transparent liquid, with strong ether and fruit aroma, and the aroma of cheese \ jackfruit, etc
- Stable. Flammable. Incompatible with strong oxidizing agents, strong bases, strong reducing agents.
- It can be miscible with alcohol \ ether and other organic solvents. It can dissolve raw rubber \ nitrocellulose \ grease \ natural resin and various ethylene synthetic resins. It can dissolve 0.43% in water at 20 ℃; Water dissolved 0.87% in 4-heptanone
- 0.817 g/mL at 25 °C(lit.)
- 9.10 eV
- Index of refraction = 1.4069 at 20 °C/D
- Pleasant odor
4-Heptanone Security Information
- GHS02 GHS07
- MJ5600000
- 2
- 3
- S24/25
- III
- III
- R10; R20
- 3
- Xn
- UN 2710 3/PG 3
- H226,H332
- P210-P233-P240-P241+P242+P243-P261-P264-P271-P280-P301+P310+P331-P303+P361+P353-P304+P340+P312-P305+P351+P338+P337+P313-P312-P370+P378-P403+P233-P405-P501
- warning
- Flammable area
- III
- 10-20
- Warning
- Yes
- 1%(V)
- 3
4-Heptanone Customs Data
- 2914190090
-
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Heptanone Related Literature
-
1. 394. Free radicals and atoms in primary photochemical processes. The free propyl radical from diisopropyl ketoneHarold H. Glazebrook,Thomas G. Pearson J. Chem. Soc. 1936 1777
-
2. Formation of ions in mass spectrometers by ion-molecule reactionsJ. H. Beynon,G. R. Lester,R. A. Saunders,A. E. Williams Trans. Faraday Soc. 1961 57 1259
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3. Analysis of the infrared absorption spectra of solutions of water in some organic solvents. Part 1.—Resolution of overlapping absorption bandsSylvia O. Paul,Thomas A. Ford J. Chem. Soc. Faraday Trans. 2 1989 85 11
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4. 359. Primary photochemical reactions. Part VII. Photochemical decomposition of isovaleraldehyde and di-n-propyl ketoneC. H. Bamford,R. G. W. Norrish J. Chem. Soc. 1935 1504
-
5. 800. The pyrogenesis of ketones. Part I. The formation of the dipropyl ketonesW. A. O'Neill,R. I. Reed J. Chem. Soc. 1953 3911
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W. Rogie Angus,G. I. W. Llewelyn,G. Stott Trans. Faraday Soc. 1955 51 241
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7. 289. Primary photochemical reactions. Part XII. The effect of temperature on the quantum yield of the decomposition of di-n-propyl ketone in the vapour phase and in solutionC. H. Bamford,R. G. W. Norrish J. Chem. Soc. 1938 1544
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8. Infrared spectroscopic studies of hydrogen bonded complexes of water with oxygen bases. Part 1.—Aliphatic and alicyclic ketonesSylvia O. Paul,Thomas A. Ford J. Chem. Soc. Faraday Trans. 2 1981 77 33
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9. The reactions of alkyl radicals. Part 1.—n-Propyl radicals from the photolysis of n-butyraldehydeJ. A. Kerr,A. F. Trotman-Dickenson Trans. Faraday Soc. 1959 55 572
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Thomas G. Pearson,Ronald H. Purcell J. Chem. Soc. 1936 253